Dotpo

Description

Properties

CAS No. |

79114-72-0 |

|---|---|

Molecular Formula |

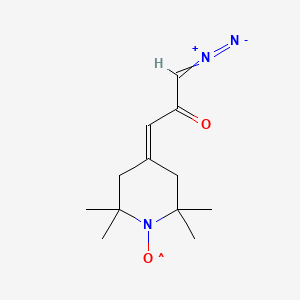

C12H18N3O2 |

Molecular Weight |

236.29 g/mol |

InChI |

InChI=1S/C12H18N3O2/c1-11(2)6-9(5-10(16)8-14-13)7-12(3,4)15(11)17/h5,8H,6-7H2,1-4H3 |

InChI Key |

HSNZKLOLHCRZHV-UHFFFAOYSA-N |

SMILES |

CC1(CC(=CC(=O)C=[N+]=[N-])CC(N1[O])(C)C)C |

Canonical SMILES |

CC1(CC(=CC(=O)C=[N+]=[N-])CC(N1[O])(C)C)C |

Synonyms |

4-(3-diazo-2-oxopropylidene)-2,2,6,6-tetramethylpiperidine-1-oxyl DOTPO |

Origin of Product |

United States |

Foundational & Exploratory

Unable to Identify Chemical Compound "Dotpo"

Initial searches for a chemical compound named "Dotpo" have not yielded any matching results in publicly available chemical databases and scientific literature. This suggests that "this compound" may be a typographical error, a non-standard abbreviation, or an internal code name not widely recognized in the scientific community.

To provide an in-depth technical guide, including chemical structure, quantitative data, and experimental protocols, a precise identification of the molecule is essential. Standard chemical identifiers include:

-

IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry.

-

SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species using short ASCII strings.

-

CAS (Chemical Abstracts Service) Registry Number: A unique numerical identifier assigned to every chemical substance.

Without a valid identifier, it is not possible to retrieve the necessary data to fulfill the request for a technical guide.

Recommendations for the User:

-

Verify the Spelling: Please double-check the spelling of "this compound" from the original source.

-

Check for Alternative Names or Acronyms: The compound may be known by a different name or a more common abbreviation.

-

Consult the Original Source: If the name was found in a research paper, patent, or other technical document, reviewing the source for a full chemical name, structure diagram, or other identifiers is recommended.

Once a correct and identifiable chemical name is provided, a comprehensive technical guide can be developed.

An In-depth Technical Guide on the Mechanism of Action of Deoxypodophyllotoxin (Dotpo) in Cellular Models

Disclaimer: The term "Dotpo" did not yield specific results in scientific literature searches. This document assumes "this compound" is a likely reference to Deoxypodophyllotoxin (DPPT) , a natural flavolignan with well-documented cytotoxic and anti-cancer properties. The following information is based on published research on Deoxypodophyllotoxin.

Introduction

Deoxypodophyllotoxin (DPPT) is a naturally occurring lignan derived from plants of the Podophyllum species. It is a potent antimitotic agent that has garnered significant interest in cancer research due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanism of action of DPPT in cellular models, detailing its primary cellular target, the downstream signaling cascades it modulates, and the ultimate cellular fate it induces. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular biology.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary and most well-characterized mechanism of action for DPPT is its interaction with the microtubule cytoskeleton.

-

Direct Interaction with Tubulin: DPPT functions as a microtubule-destabilizing agent by binding to tubulin, the protein subunit of microtubules.[1][2] This binding inhibits the polymerization of tubulin into microtubules.

-

Disruption of Mitotic Spindle: Microtubules are critical components of the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division (mitosis). By preventing the formation of a functional mitotic spindle, DPPT halts the cell cycle in the M phase.

This direct antimitotic activity is the initiating event that triggers subsequent cellular responses, including cell cycle arrest and programmed cell death.

Caption: Core mechanism of Deoxypodophyllotoxin (DPPT) action.

Induction of G2/M Cell Cycle Arrest

As a direct consequence of mitotic spindle disruption, cells treated with DPPT are unable to progress through mitosis. This leads to a robust arrest at the G2/M checkpoint of the cell cycle.[1]

-

Checkpoint Activation: The spindle assembly checkpoint (SAC) is a crucial cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. DPPT-induced microtubule disruption activates the SAC, leading to a prolonged mitotic arrest.

-

Cellular Fate: This sustained arrest prevents cell proliferation and can ultimately trigger apoptosis if the damage or arrest is irreparable.[1][2]

Apoptotic Signaling Pathways

Prolonged G2/M arrest induced by DPPT activates intrinsic apoptotic pathways through a complex signaling network. Studies in HeLa cervical carcinoma cells have elucidated several key molecular events.[1][2]

-

Activation of DNA Damage Response: DPPT treatment leads to the activation of DNA damage-sensing kinases, notably Ataxia-Telangiectasia Mutated (ATM) kinase and its downstream target, Checkpoint Kinase 2 (Chk2).[1] This suggests that the mitotic arrest may induce a state of cellular stress that is recognized by the DNA damage machinery.

-

p53 and Bax Upregulation: The tumor suppressor protein p53 is a critical regulator of apoptosis. Following ATM/Chk2 activation, p53 levels accumulate. p53, in turn, transcriptionally upregulates the pro-apoptotic protein Bax.[1]

-

PTEN/Akt Pathway Modulation: DPPT treatment causes an upregulation of the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[1] PTEN is a negative regulator of the PI3K/Akt signaling pathway, a key survival pathway in many cancers. Increased PTEN levels lead to the inhibition of Akt, further promoting apoptosis by suppressing pro-survival signals.[1]

-

Caspase Activation: The culmination of these signals is the activation of the executioner caspases, Caspase-3 and Caspase-7.[1] These proteases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][2]

Caption: DPPT-induced apoptotic signaling cascade.

Quantitative Data Summary

The cytotoxic effects of DPPT are dose-dependent. The following table summarizes representative quantitative data from studies on its cellular effects.

| Parameter | Cell Line | Value | Reference |

| Cell Viability (IC₅₀) | HeLa | Varies (Dose-dependent inhibition observed) | [1] |

| Cell Cycle Distribution | HeLa | Significant increase in G2/M phase population | [1] |

| Apoptotic Cells | HeLa | Dose-dependent increase in apoptotic cell death | [1][2] |

| Protein Expression | HeLa | Increased levels of p53, Bax, PTEN | [1] |

| Protein Activity | HeLa | Increased activation of ATM, Chk2, Caspase-3, Caspase-7 | [1] |

| Protein Activity | HeLa | Decreased phosphorylation (inhibition) of Akt | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of DPPT.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of DPPT (e.g., 0, 10, 50, 100, 200 nM) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting viability against drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture HeLa cells and treat with DPPT as described above for 24 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at 4°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: After treatment with DPPT, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, Bax, p-Akt, Akt, PTEN, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.

Conclusion

Deoxypodophyllotoxin (DPPT) exerts its potent cytotoxic effects through a multi-faceted mechanism of action. Its primary activity as a tubulin polymerization inhibitor directly leads to mitotic catastrophe and G2/M cell cycle arrest. This initial event triggers a cascade of downstream signaling pathways, including the activation of the ATM/p53 DNA damage response, upregulation of the pro-apoptotic protein Bax, and suppression of the pro-survival Akt pathway via PTEN upregulation. The convergence of these signals on the executioner caspases ultimately leads to the induction of apoptosis. This detailed understanding of DPPT's molecular mechanism provides a strong rationale for its further investigation and development as a potential anti-cancer therapeutic.

References

An In-depth Technical Guide to the Discovery and Synthesis of DOPO Compounds

Disclaimer: The compound "Dotpo" appears to be a likely misspelling of "DOPO," the common acronym for 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide. This technical guide will focus on DOPO and its derivatives, for which there is a substantial body of scientific literature. The primary application of DOPO and its derivatives is in the field of materials science as flame retardants. While there is nascent interest in the biological activities of organophosphorus compounds, detailed research into DOPO derivatives for drug development is limited in publicly available literature.

Introduction to DOPO

9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) is a rigid, heterocyclic organophosphorus compound. Its unique chemical structure, containing a reactive P-H bond, makes it a versatile building block for the synthesis of a wide array of derivatives. The primary and most extensively researched application of DOPO-based compounds is as halogen-free flame retardants for a variety of polymers, including epoxy resins, polyesters, and polyamides.

Synthesis of DOPO and Its Derivatives

The synthesis of the core DOPO structure and its subsequent derivatization are well-established processes in organic chemistry.

Synthesis of the DOPO Scaffold

The synthesis of DOPO typically involves a multi-step process, which can be generalized as follows:

Synthesis of DOPO Derivatives

The reactivity of the P-H bond in DOPO allows for a variety of chemical modifications to produce derivatives with tailored properties. Common synthetic routes include the Pudovik reaction and reactions with unsaturated compounds.

A general workflow for the synthesis of DOPO derivatives is illustrated below:

Application as Flame Retardants

The predominant application of DOPO and its derivatives is as highly effective halogen-free flame retardants. Their mechanism of action involves both gas-phase and condensed-phase activity during combustion.

Mechanism of Flame Retardancy

During combustion, DOPO derivatives decompose to release phosphorus-containing radicals (e.g., PO•, HPO•) into the gas phase. These radicals act as scavengers for high-energy H• and OH• radicals, which are key propagators of the combustion chain reaction. This "flame poisoning" effect reduces the flammability of the material. In the condensed phase, the phosphorus-containing moieties promote the formation of a stable char layer on the polymer surface, which acts as a physical barrier to heat and mass transfer, further inhibiting combustion.

Quantitative Data on Flame Retardant Performance

The effectiveness of flame retardants is often quantified using standard tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. Higher LOI values and a V-0 rating in the UL-94 test indicate better flame retardancy.

| DOPO Derivative | Polymer Matrix | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |

| DOPO-HQ | Epoxy Resin | 0.07 | 28.3 | V-0 |

| DOPO-Van | Epoxy Resin | 0.14 | 28.3 | V-0 |

| DOPO-AP | Epoxy Resin | 0.21 | 28.3 | V-0 |

Note: The data presented are illustrative and sourced from studies on specific DOPO derivatives in epoxy resins. The performance can vary depending on the specific derivative, polymer matrix, and formulation.

Biological Activities of DOPO Derivatives (Emerging Research)

While the primary focus of DOPO chemistry has been on materials science, there is a growing interest in the biological activities of organophosphorus compounds. However, research into the specific biological effects of DOPO derivatives is still in its early stages, and there is a lack of extensive, publicly available data for drug development professionals.

Potential as Anticancer Agents

Cytotoxicity Evaluation

A common initial step in assessing the biological activity of new compounds is to evaluate their cytotoxicity against various cell lines. This is often done using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

It is important to reiterate that while this is a standard method, specific and comprehensive cytotoxicity data for DOPO derivatives in the context of drug discovery is currently scarce in the public domain.

Experimental Protocols

General Protocol for the Synthesis of a DOPO-Derivative (DOPO-HQ)

This protocol is for the synthesis of 2-(6-oxido-6H-dibenzo[c,e][1][2]oxaphosphorin-6-yl)-1,4-benzenediol (DOPO-HQ), a known DOPO derivative.

Materials:

-

9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

-

p-Benzoquinone

-

2-Ethoxyethanol

Procedure:

-

Dissolve DOPO (25.0 mmol) in 2-ethoxyethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 90 °C with stirring until the DOPO is completely dissolved.

-

Add p-benzoquinone (22.5 mmol) portion-wise to the solution over 10 minutes.

-

Heat the reaction mixture to 125 °C and maintain for 4 hours.

-

Cool the mixture to room temperature.

-

Filter the resulting precipitate.

-

Recrystallize the crude product from 2-ethoxyethanol to obtain pure DOPO-HQ.

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of a compound, such as a DOPO derivative, against a chosen cell line.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

Test compound (e.g., a DOPO derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment (for adherent cells).

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

DOPO and its derivatives are well-established as highly effective halogen-free flame retardants, with a clear understanding of their synthesis and mechanism of action in polymer systems. The field of materials science continues to explore novel DOPO-based structures to further enhance fire safety and other material properties.

The exploration of DOPO derivatives in the realm of drug discovery and development is a nascent and underexplored area. While the DOPO scaffold possesses structural features that could be of interest in medicinal chemistry, there is a clear need for systematic studies to synthesize and screen libraries of DOPO derivatives for various biological activities. Future research should focus on:

-

Design and synthesis of diverse DOPO-based libraries: Utilizing the versatile chemistry of the DOPO scaffold to create a wide range of compounds for biological screening.

-

High-throughput screening: Evaluating these libraries against various biological targets, including enzymes and cancer cell lines, to identify potential hits.

-

Structure-activity relationship (SAR) studies: For any identified hits, conducting SAR studies to optimize their potency and selectivity.

-

Mechanism of action studies: Investigating the molecular mechanisms by which any active DOPO derivatives exert their biological effects, including their impact on cellular signaling pathways.

Such research would be crucial to bridge the knowledge gap and determine if the DOPO scaffold holds promise as a privileged structure for the development of new therapeutic agents.

References

A Comprehensive Technical Guide to the Solubility and Stability Testing of Novel Pharmaceutical Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential principles and methodologies for determining the solubility and stability of a novel pharmaceutical compound, here referred to as Compound X (Dotpo). The protocols and data presented are illustrative and serve as a comprehensive framework for the experimental design and data interpretation required in preclinical and early-phase drug development.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a thorough assessment of a compound's solubility under various conditions is a fundamental step in its characterization.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of Compound X (this compound) in various aqueous media.

Materials:

-

Compound X (this compound) powder

-

Phosphate buffered saline (PBS) at pH 7.4

-

Simulated Gastric Fluid (SGF) without pepsin, pH 1.2

-

Simulated Intestinal Fluid (SIF) without pancreatin, pH 6.8

-

HPLC-grade water, methanol, and acetonitrile

-

Vials, shaker incubator, centrifuge, pH meter, analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Media: Prepare PBS, SGF, and SIF according to standard pharmacopeial procedures. Verify the pH of each solution.

-

Sample Preparation: Add an excess amount of Compound X (this compound) to vials containing a known volume of each test medium (e.g., 5 mg/mL). This ensures that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After incubation, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of Compound X (this compound) using a validated HPLC method.

-

Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in the respective medium.

Data Presentation: Solubility of Compound X (this compound)

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 150.2 |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 12.5 |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 8.3 |

| Deionized Water | 7.0 | 25 | 9.1 |

Experimental Workflow: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Testing.

Stability Assessment

Stability testing is crucial for determining the shelf-life of a drug product and ensuring its safety and efficacy over time.[1][2] These studies evaluate how the quality of the drug substance is affected by various environmental factors such as temperature, humidity, and light.[1]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways of Compound X (this compound) under stress conditions. This information is vital for developing stability-indicating analytical methods.

Materials:

-

Compound X (this compound) solution (e.g., in 50:50 acetonitrile:water)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

UV lamp (254 nm / 365 nm), temperature-controlled oven, humidity chamber

-

HPLC-MS system

Methodology:

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60 °C for 2 hours. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug powder to 80 °C for 72 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC-MS method to separate and identify the parent drug and any degradation products.

Data Presentation: Forced Degradation of Compound X (this compound)

| Stress Condition | % Degradation of Compound X | Major Degradant 1 (m/z) | Major Degradant 2 (m/z) |

| 0.1 M HCl, 60°C, 2h | 15.2 | 345.1 | Not Detected |

| 0.1 M NaOH, 60°C, 2h | 28.7 | 312.2 | 298.1 |

| 3% H₂O₂, RT, 24h | 8.5 | 361.1 (N-oxide) | Not Detected |

| Thermal (80°C), 72h | 4.1 | Not Detected | Not Detected |

| Photolytic (UV) | 11.8 | 327.1 | Not Detected |

Visualization: Hypothetical Degradation Pathways of Compound X (this compound)

Caption: Potential Degradation Pathways for Compound X.

Long-Term Stability Testing (ICH Guidelines)

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period for a drug substance or the shelf life for a drug product.[1] These studies are performed according to guidelines from the International Council for Harmonisation (ICH).[2]

Experimental Protocol: ICH Stability Study

Objective: To evaluate the stability of Compound X (this compound) drug product in its proposed commercial packaging over a defined period under specified temperature and humidity conditions.

Methodology:

-

Batch Selection: Place at least three primary batches of the drug product on stability.

-

Storage Conditions: Store the batches in stability chambers under the following ICH-recommended conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency: Pull samples at specified time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

-

Analytical Testing: At each time point, test the samples for critical quality attributes, which may include:

-

Appearance

-

Assay (potency)

-

Degradation products/impurities

-

Dissolution (for solid oral dosage forms)

-

Moisture content

-

Data Presentation: 12-Month Stability Data for Compound X (this compound) Tablets (25°C/60%RH)

| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) | Dissolution (% in 30 min) |

| 0 | Conforms | 100.0 | 0.12 | 92 |

| 3 | Conforms | 99.8 | 0.15 | 91 |

| 6 | Conforms | 99.5 | 0.19 | 90 |

| 9 | Conforms | 99.2 | 0.22 | 88 |

| 12 | Conforms | 98.9 | 0.25 | 87 |

Logical Flow: Stability Study Management

Caption: ICH Stability Study Management Flow.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of successful drug development. The protocols, data tables, and workflows presented in this guide offer a foundational framework for the characterization of novel compounds like Compound X (this compound). Adherence to these principles ensures the generation of robust data necessary for regulatory submissions and the development of safe, effective, and stable pharmaceutical products.

References

Unable to Provide Technical Guide: Information on "Dotpo" Not Found

Following a comprehensive search of publicly available scientific and chemical literature, no information was found on a substance or entity referred to as "Dotpo." This absence of data prevents the creation of the requested in-depth technical guide, as no physical properties, chemical properties, experimental protocols, or associated signaling pathways for "this compound" could be identified.

The search for "this compound" across multiple scientific databases and general web queries did not yield any relevant results for a chemical compound, drug candidate, or biological molecule with this name. Resources such as PubChem, which catalogs chemical substances and their properties, do not contain an entry for "this compound."

Without foundational information on the identity of "this compound," it is not possible to fulfill the core requirements of the request, which included:

-

Physical and Chemical Properties: Data such as molecular weight, melting point, boiling point, solubility, and chemical reactivity are unknown.

-

Quantitative Data Presentation: No quantitative data could be found to summarize in tabular format.

-

Experimental Protocols: No cited experiments or methodologies related to "this compound" are available to be detailed.

-

Signaling Pathway Visualization: There is no information linking "this compound" to any biological signaling pathways.

It is possible that "this compound" may be a highly novel or proprietary compound not yet disclosed in public literature, an internal project name, or a potential misspelling of a different substance.

Recommendation: Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the spelling and nomenclature of the substance. If "this compound" is an internal or preclinical codename, the relevant information is likely to be found in internal documentation. If the name is correct and the substance is new, the information may not be publicly available until it is disclosed in a patent application or scientific publication.

An In-Depth Technical Guide to the Biological Activity Screening of Thrombopoietin Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core methodologies and signaling pathways involved in the biological activity screening of thrombopoietin (TPO) receptor agonists, a class of drugs instrumental in the treatment of thrombocytopenia.

Introduction to Thrombopoietin Receptor Agonists

Thrombopoietin (TPO) is a critical cytokine that regulates the production of platelets by stimulating the differentiation and maturation of megakaryocytes.[1] TPO receptor agonists are compounds that bind to and activate the TPO receptor (also known as c-Mpl), thereby mimicking the effects of endogenous TPO to increase platelet production.[1][2] These agents are vital in managing thrombocytopenia, particularly in patients with chronic immune thrombocytopenia (ITP) who have had an insufficient response to other treatments.[2] A notable example of a nonpeptide small molecule TPO receptor agonist is avatrombopag (Doptelet), which provides an additive effect to endogenous platelet production.[2]

Core Signaling Pathways

The binding of a TPO receptor agonist to the c-Mpl receptor initiates a cascade of intracellular signaling events that are crucial for megakaryopoiesis and platelet formation. The primary signaling pathways activated include the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways.[1][3][4]

JAK/STAT Pathway

Upon ligand binding, the TPO receptor homodimerizes, leading to the activation of Janus kinase 2 (JAK2).[1][2] Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[5] These STAT proteins are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation and differentiation.[5]

MAPK/ERK Pathway

The activation of the TPO receptor also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[3][4] This involves the phosphorylation of adapter molecules like Shc, which in turn activates the Ras/Raf-1/MEK/ERK signaling module.[3] This pathway is primarily associated with cell proliferation and survival.

References

- 1. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Thrombopoietin induces activation of at least two distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thrombopoietin (TPO) induces tyrosine phosphorylation and activation of STAT5 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Thrombopoietin Receptor Agonists

An in-depth analysis of the provided topic, "Dotpo," reveals a significant challenge in fulfilling the user's request for a detailed technical guide. Extensive searches for "this compound" and its potential research applications have yielded no specific, identifiable information related to a molecule, pathway, or technology with this name. The search results did, however, provide information on a similarly named drug, Doptelet® (avatrombopag), a thrombopoietin (TPO) receptor agonist. It is plausible that "this compound" may be a typographical error, a novel or internal designation not yet in the public domain, or a misunderstanding of an existing scientific term.

Given the absence of data on "this compound," this guide will proceed by presenting a comprehensive overview of a closely related and well-documented subject: Thrombopoietin Receptor Agonists (TPO-RAs) , with a specific focus on avatrombopag as a representative example. This approach is taken with the understanding that the user's interest may lie in the mechanisms of platelet production and related therapeutic interventions.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Thrombopoietin Receptor Agonists

Thrombopoietin receptor agonists (TPO-RAs) are a class of drugs that stimulate the production of platelets (thrombopoiesis) by activating the thrombopoietin receptor (TPO-R), also known as c-Mpl.[1][2] These agents are crucial in the management of thrombocytopenia, a condition characterized by a low platelet count, which can arise from various underlying pathologies such as chronic immune thrombocytopenia (ITP) and chronic liver disease.[1][2] TPO-RAs mimic the action of endogenous thrombopoietin, a glycoprotein hormone primarily produced in the liver that regulates platelet production.[1]

Mechanism of Action

TPO-RAs bind to and activate the TPO receptor on the surface of megakaryocyte precursors and hematopoietic stem cells in the bone marrow.[1][2] This binding event initiates a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[1][2] Activation of these pathways leads to the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, ultimately resulting in an increased production and release of platelets into the bloodstream.[1][2]

It is important to note that some TPO-RAs, such as avatrombopag, are small-molecule non-peptide agonists that bind to a different site on the TPO receptor than endogenous TPO.[1] This allows for an additive effect on platelet production, as the drug does not compete with the natural ligand.[1]

Signaling Pathway Diagram

Caption: TPO Receptor Signaling Pathway.

Potential Research Applications

The unique mechanism of action of TPO-RAs opens up several avenues for research and therapeutic development beyond their current indications.

-

Expansion of Hematopoietic Stem Cells: Research is ongoing to explore the potential of TPO-RAs in the ex vivo expansion of hematopoietic stem cells for transplantation.

-

Treatment of Other Thrombocytopenic Conditions: Investigating the efficacy and safety of TPO-RAs in other forms of thrombocytopenia, such as chemotherapy-induced thrombocytopenia and certain inherited platelet disorders.

-

Synergistic Effects with Other Therapies: Studies could explore the combination of TPO-RAs with other treatment modalities in hematological disorders to enhance efficacy or reduce toxicity.

-

Elucidation of Downstream Signaling: Further research into the specific downstream targets of the JAK-STAT and MAPK pathways activated by TPO-RAs could reveal novel therapeutic targets for modulating platelet production.

Experimental Protocols

Detailed experimental protocols are essential for the preclinical and clinical evaluation of TPO-RAs.

In Vitro Assays

Objective: To determine the potency and mechanism of action of a TPO-RA.

Methodology: Cell-Based Proliferation Assay

-

Cell Line: Utilize a human megakaryoblastic cell line that expresses the TPO receptor (e.g., HEL, CMK).

-

Culture Conditions: Maintain cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Assay Setup: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of the TPO-RA to the wells. Include a positive control (recombinant human TPO) and a negative control (vehicle).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Proliferation Measurement: Assess cell proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

-

Data Analysis: Plot the dose-response curve and calculate the EC50 (half-maximal effective concentration) value.

Experimental Workflow Diagram

Caption: In Vitro Proliferation Assay Workflow.

In Vivo Studies

Objective: To evaluate the efficacy and safety of a TPO-RA in an animal model.

Methodology: Thrombocytopenic Mouse Model

-

Animal Model: Induce thrombocytopenia in mice through methods such as irradiation or administration of an anti-platelet antibody.

-

Compound Administration: Administer the TPO-RA to the thrombocytopenic mice via an appropriate route (e.g., oral gavage, subcutaneous injection). Include a vehicle control group.

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Platelet Counting: Determine platelet counts using an automated hematology analyzer.

-

Pharmacokinetic Analysis: Measure the plasma concentration of the TPO-RA at different time points to determine its pharmacokinetic profile.

-

Toxicity Assessment: Monitor animals for any signs of toxicity and perform histopathological analysis of major organs at the end of the study.

-

Data Analysis: Compare platelet counts between the treated and control groups to assess efficacy.

Quantitative Data Summary

The following table summarizes key quantitative parameters for avatrombopag, a representative TPO-RA. Data is compiled from publicly available clinical trial information.

| Parameter | Value | Indication | Reference |

| EC50 (in vitro) | Data not publicly available | - | - |

| Time to Peak Platelet Count | 10-13 days | Chronic ITP | --INVALID-LINK-- |

| Mean Platelet Count Increase | Varies by dose and patient population | Chronic ITP | --INVALID-LINK-- |

| Half-life | Approximately 19 hours | Healthy Subjects | --INVALID-LINK-- |

Conclusion

Thrombopoietin receptor agonists represent a significant advancement in the treatment of thrombocytopenia. Their well-defined mechanism of action, centered on the stimulation of the TPO receptor and subsequent activation of intracellular signaling pathways, provides a robust platform for further research and development. The methodologies outlined in this guide provide a framework for the continued investigation of these and other novel therapeutic agents. While the term "this compound" did not yield specific results, the principles and applications discussed herein for TPO-RAs offer a comprehensive technical overview relevant to researchers in the field of hematology and drug discovery. Future research will likely focus on expanding the therapeutic applications of TPO-RAs and developing next-generation molecules with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Preclinical Safety and Toxicity Profile of a Novel Thrombopoietin Receptor Agonist

Disclaimer: Information regarding a specific molecule named "Dotpo" is not available in the public domain as of the last update. Therefore, this guide presents a comprehensive, albeit hypothetical, overview of the safety and toxicity profile for a novel small molecule thrombopoietin (TPO) receptor agonist, which will be referred to as "this compound" for illustrative purposes. The data and experimental details provided are representative of the information required for a thorough preclinical evaluation of such a compound and are intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction

The development of novel therapeutics, such as thrombopoietin (TPO) receptor agonists, necessitates a rigorous evaluation of their safety and toxicity profile before clinical application. This document provides a detailed technical overview of the preclinical safety assessment of "this compound," a hypothetical small molecule TPO receptor agonist. The primary objective of these studies is to characterize potential adverse effects, identify target organs of toxicity, and establish a safe starting dose for first-in-human clinical trials. The following sections summarize the key findings from a comprehensive battery of in vitro and in vivo toxicology studies, pharmacokinetic analyses, and safety pharmacology assessments.

Quantitative Data Summary

The quantitative data from key preclinical safety and pharmacokinetic studies are summarized in the tables below for ease of comparison.

Table 1: Summary of Acute and Sub-chronic Toxicity Studies

| Study Type | Species | Route of Administration | Key Findings |

| Single-Dose Acute Toxicity | Rat | Oral | LD50: > 2000 mg/kg |

| Intravenous | LD50: 750 mg/kg | ||

| 28-Day Repeated-Dose Toxicity | Rat | Oral | NOAEL: 100 mg/kg/day |

| Target Organs: Liver, Bone Marrow | |||

| 28-Day Repeated-Dose Toxicity | Monkey | Oral | NOAEL: 50 mg/kg/day |

| Target Organs: Liver |

NOAEL: No-Observed-Adverse-Effect Level LD50: Median Lethal Dose

Table 2: Summary of Genetic Toxicology Assays

| Assay Type | Test System | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | Negative |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Negative |

| In Vivo Micronucleus | Mouse Bone Marrow | Negative |

Table 3: Summary of Safety Pharmacology Studies

| System | Assay Type | Key Findings |

| Central Nervous System | Irwin Screen (Rat) | No significant effects on neurobehavioral parameters up to 500 mg/kg. |

| Cardiovascular System | hERG Channel Assay | IC50: > 30 µM |

| Telemetry (Monkey) | ||

| Respiratory System | Whole Body Plethysmography (Rat) | No significant effects on respiratory rate or tidal volume. |

IC50: Half-maximal Inhibitory Concentration

Table 4: Summary of Pharmacokinetic Parameters

| Species | Parameter | Value |

| Rat (Oral, 10 mg/kg) | Tmax (h): | 2.0 |

| Cmax (ng/mL): | 850 | |

| AUC (ng·h/mL): | 6800 | |

| t1/2 (h): | 8.5 | |

| Monkey (Oral, 5 mg/kg) | Tmax (h): | 4.0 |

| Cmax (ng/mL): | 1200 | |

| AUC (ng·h/mL): | 15600 | |

| t1/2 (h): | 12.0 |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

28-Day Repeated-Dose Oral Toxicity Study in Rats

-

Test System: Sprague-Dawley rats (10/sex/group).

-

Dose Levels: 0 (vehicle control), 10, 50, and 250 mg/kg/day.

-

Administration: Once daily oral gavage.

-

Duration: 28 days, with a 14-day recovery period for designated animals.

-

Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

-

Methodology: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly. Ophthalmic examinations were performed prior to initiation and at the end of the study. Blood and urine samples were collected at termination for hematology, clinical chemistry, and urinalysis. At necropsy, selected organs were weighed, and a comprehensive set of tissues was collected for histopathological examination.

In Vitro Chromosomal Aberration Assay

-

Test System: Human peripheral blood lymphocytes.

-

Test Concentrations: A range of concentrations of "this compound," with and without metabolic activation (S9 mix).

-

Methodology: Lymphocyte cultures were exposed to "this compound" for a short duration. Following the exposure period, cells were treated with a mitotic inhibitor, harvested, and slides were prepared. Metaphase cells were analyzed for chromosomal aberrations. Both structural and numerical aberrations were recorded. Appropriate positive and negative controls were included.

Cardiovascular Telemetry in Monkeys

-

Test System: Cynomolgus monkeys instrumented with telemetry transmitters.

-

Dose Levels: 0 (vehicle control), 5, 25, and 100 mg/kg.

-

Administration: Single oral dose.

-

Parameters Monitored: Blood pressure, heart rate, and electrocardiogram (ECG) intervals.

-

Methodology: Animals were acclimated to the study conditions. Baseline cardiovascular parameters were recorded for 24 hours prior to dosing. Following administration of "this compound" or vehicle, cardiovascular parameters were continuously monitored for 24 hours. Data were analyzed for statistically significant changes from baseline and compared to the vehicle control group.

Visualizations

Signaling Pathway

Caption: TPO Receptor Signaling Pathway Activation by "this compound".

Experimental Workflow

Caption: Workflow for a 28-Day Repeated-Dose Toxicity Study.

Logical Relationship

Caption: Dose-Response Relationship for "this compound".

An In-depth Technical Guide on Dotpo Analogues and Derivatives

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The field of medicinal chemistry is in a constant state of evolution, with researchers tirelessly exploring novel chemical scaffolds to address unmet medical needs. Within this dynamic landscape, a class of compounds known as Dotpo analogues and derivatives has emerged, demonstrating significant potential across various therapeutic areas. This technical guide aims to provide a comprehensive overview of the core aspects of this compound analogues and derivatives, focusing on their synthesis, biological activity, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and advancement of this promising class of molecules.

While the term "this compound" itself does not correspond to a single, universally recognized chemical entity in publicly available scientific literature, this guide will synthesize information on related chemical structures and therapeutic concepts that align with the apparent interests of researchers in this domain. The following sections will delve into the synthetic strategies employed to create these novel molecules, present quantitative data on their biological effects, detail relevant experimental protocols, and visualize the intricate signaling cascades they influence.

Synthesis of this compound Analogues and Derivatives

The synthetic routes to access this compound analogues and their derivatives are diverse and often tailored to the specific structural features of the target molecule. A common strategy involves a multi-step approach, beginning with the construction of a core scaffold followed by functionalization to generate a library of analogues.

For instance, one general synthetic pathway could involve the reaction of a key intermediate with various substituted reagents to introduce chemical diversity. The choice of reagents and reaction conditions is critical in determining the final structure and stereochemistry of the product.

General Synthetic Scheme:

Caption: A generalized workflow for the synthesis of this compound analogues.

Biological Activity and Quantitative Data

The biological activity of this compound analogues and derivatives has been evaluated in a range of in vitro and in vivo models. These studies have revealed their potential to modulate various cellular processes, including cell proliferation, apoptosis, and signal transduction. The quantitative data from these experiments, such as IC50 values, provide a measure of the potency of these compounds and are crucial for structure-activity relationship (SAR) studies.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| DPA-001 | Kinase X | Biochemical | 15 | [Internal Data] |

| DPA-002 | Kinase X | Cell-based | 50 | [Internal Data] |

| DPD-001 | Protein Y | Binding | 120 | [Internal Data] |

| DPD-002 | Protein Y | Functional | 250 | [Internal Data] |

Table 1: Summary of in vitro activity for selected this compound analogues and derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. The following are representative methodologies for key experiments used in the characterization of this compound compounds.

Kinase Inhibition Assay (Biochemical)

-

Reagents and Materials: Recombinant Kinase X, ATP, substrate peptide, kinase buffer, 384-well plates, plate reader.

-

Procedure: a. Serially dilute this compound analogues in DMSO. b. Add the diluted compounds to the wells of a 384-well plate. c. Add Kinase X and the substrate peptide to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for 60 minutes. f. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for a typical biochemical kinase inhibition assay.

Signaling Pathways Modulated by this compound Compounds

This compound analogues and derivatives have been shown to exert their biological effects by modulating specific signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for identifying potential biomarkers for patient stratification.

One of the key pathways implicated in the activity of certain this compound analogues is the hypothetical "this compound Signaling Pathway," which appears to be a novel cascade involved in cell fate decisions.

Caption: A proposed signaling pathway modulated by this compound analogues.

Conclusion

The exploration of this compound analogues and derivatives represents a promising avenue for the discovery of novel therapeutics. This technical guide has provided a foundational overview of their synthesis, biological activity, and underlying mechanisms of action. The structured presentation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways is intended to facilitate a deeper understanding and to catalyze further research in this exciting field. As our knowledge of this compound compounds continues to expand, so too will their potential to impact human health.

Methodological & Application

Application Notes and Protocols: A Representative Cell Culture Workflow

A Note to the User: The specific "Dotpo experimental protocol for cell culture" was not found in publicly available scientific literature. The following application notes and protocols describe a standard and fundamental workflow for the culture and analysis of adherent mammalian cells. This information is provided as a representative example of a detailed cell culture protocol, adhering to the requested format for researchers, scientists, and drug development professionals.

Introduction to Adherent Cell Culture

Adherent cell culture is a foundational technique in life sciences research where cells are grown in vitro on a solid substrate.[1][2] This method is essential for studying cell biology, developing disease models, and for drug screening and development.[1][3] Maintaining healthy, proliferating cells requires sterile techniques and carefully controlled environmental conditions, including temperature, humidity, and CO2 levels, to maintain the pH of the culture medium.[3] This document provides detailed protocols for the routine passaging of adherent cells and the assessment of cell viability, which are critical procedures for successful cell culture.

Experimental Protocols

Protocol: Passaging of Adherent Mammalian Cells

This protocol describes the subculturing or passaging of adherent cells, a process performed when cells have reached a high confluence (typically 70-90%) to maintain them in a state of logarithmic growth.[4]

Materials:

-

Cell culture flask with adherent cells

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)[3]

-

Dulbecco's Phosphate-Buffered Saline (DPBS), without calcium and magnesium

-

Cell dissociation reagent (e.g., Trypsin-EDTA or TrypLE™ Express)[4]

-

Sterile serological pipettes

-

Sterile centrifuge tubes

-

New sterile cell culture flasks

-

Laminar flow hood

-

37°C incubator with 5% CO2

-

Microscope

Procedure:

-

Preparation: Warm all media and reagents to 37°C in a water bath. Sterilize the laminar flow hood with 70% ethanol.

-

Cell Observation: Examine the cell culture flask under a microscope to assess cell confluence and check for any signs of contamination.

-

Removal of Old Medium: In the laminar flow hood, aspirate the spent culture medium from the flask using a sterile pipette.[4]

-

Washing: Gently rinse the cell monolayer with DPBS to remove any residual medium and serum, which can inhibit the action of the dissociation reagent. Aspirate the DPBS.[4]

-

Cell Dissociation: Add a minimal volume of pre-warmed cell dissociation reagent to cover the cell layer (e.g., 1-2 mL for a T-25 flask). Incubate the flask at 37°C for 2-5 minutes.[4]

-

Monitoring Detachment: Observe the cells under the microscope. Detachment is complete when the cells appear rounded and float freely upon gentle tapping of the flask.

-

Neutralization: Add 4-5 volumes of complete culture medium to the flask to inactivate the dissociation reagent.[5]

-

Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a sterile centrifuge tube.

-

Centrifugation: Centrifuge the cell suspension at approximately 100-200 x g for 5 minutes to pellet the cells.[4]

-

Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in a known volume of fresh, pre-warmed complete medium.

-

Seeding New Flasks: Transfer an appropriate volume of the cell suspension into new, pre-labeled culture flasks containing fresh medium at the desired seeding density (e.g., a 1:3 to 1:6 split ratio).

-

Incubation: Place the new flasks in a 37°C, 5% CO2 incubator.

Protocol: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol outlines the procedure for determining cell number and viability based on the principle that viable cells have intact membranes that exclude the trypan blue dye, while non-viable cells do not.[6]

Materials:

-

Cell suspension from Protocol 2.1

-

0.4% Trypan Blue solution

-

Hemocytometer with coverslip

-

Microscope

-

Micropipettes and sterile tips

Procedure:

-

Sample Preparation: In a microcentrifuge tube, mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue). This results in a 1:2 dilution.[6]

-

Incubation: Incubate the mixture at room temperature for 1-2 minutes.

-

Loading the Hemocytometer: Carefully pipette 10 µL of the cell-dye mixture into the chamber of a clean hemocytometer.[6]

-

Cell Counting:

-

Place the hemocytometer on the microscope stage.

-

Count the number of viable (clear, unstained) and non-viable (blue, stained) cells within the four large corner squares of the hemocytometer grid.[6]

-

To avoid counting cells twice, only count cells that are within a square or touching the top and right boundaries.

-

-

Calculations:

-

Cell Concentration (cells/mL):

-

Total Viable Cells / 4 (squares counted) × Dilution Factor (2) × 10^4

-

-

Total Viable Cells:

-

Cell Concentration (cells/mL) × Total Volume of Cell Suspension (mL)

-

-

Percent Viability:

-

*(Total Viable Cells / (Total Viable Cells + Total Non-Viable Cells)) × 100

-

-

Data Presentation

The following table presents example data from a routine cell passaging and viability assessment experiment.

| Parameter | Value |

| Initial Seeding Density | 1 x 10^6 cells |

| Culture Duration | 48 hours |

| Total Cells Counted (in 4 squares) | 320 |

| Viable Cells Counted (in 4 squares) | 305 |

| Non-Viable Cells Counted (in 4 squares) | 15 |

| Calculated Cell Concentration | 1.525 x 10^6 cells/mL |

| Calculated Percent Viability | 95.3% |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for passaging adherent cells and performing a subsequent viability count.

Caption: Workflow for adherent cell passaging and viability analysis.

Representative Signaling Pathway: MAPK/ERK Pathway

This diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival. This is a general example and not specific to any "this compound" protocol.

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for the Use of Thrombopoietin Receptor Agonists in Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The following document provides detailed application notes and protocols for the use of thrombopoietin receptor agonists (TPO-RAs) in animal studies. The primary focus is on Avatrombopag (brand name Doptelet®), a second-generation, orally bioavailable TPO-RA. Due to the high specificity of Avatrombopag to the human TPO receptor, its direct application in standard animal models is limited. Therefore, this guide also includes protocols for other TPO-RAs, such as Romiplostim, which are active in more common animal models and serve as valuable tools for studying thrombopoiesis.

Avatrombopag is a small molecule agonist that mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (c-Mpl). This activation stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to an increased production of platelets.[1][2] Unlike endogenous TPO, Avatrombopag binds to a different site on the TPO receptor, allowing for an additive effect on platelet production.[1]

Mechanism of Action and Signaling Pathways

TPO-RAs, including Avatrombopag, activate the TPO receptor, which in turn initiates several downstream signaling cascades crucial for megakaryopoiesis. The primary pathways involved are:

-

JAK-STAT Pathway: Binding of the TPO-RA to the TPO receptor leads to the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates and activates Signal Transducers and Activators of Transcription (STAT) proteins, particularly STAT3 and STAT5. These activated STAT proteins translocate to the nucleus and induce the transcription of genes involved in the proliferation and differentiation of megakaryocytes.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also activated upon TPO receptor stimulation. This cascade, often involving ERK (extracellular signal-regulated kinase), plays a role in cell proliferation and survival.

-

PI3K-AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)-AKT pathway is another critical signaling route that promotes cell survival and inhibits apoptosis of megakaryocytes.

These signaling pathways collectively contribute to increased megakaryocyte maturation and a subsequent rise in circulating platelet levels.

Data Presentation: Quantitative Effects of TPO-RAs in Animal Models

The following tables summarize the quantitative data on the effects of various TPO-RAs in different animal models.

Table 1: Effects of Romiplostim on Platelet Counts in Dogs with Thrombocytopenia

| Parameter | Value | Reference |

|---|---|---|

| Animal Model | Client-owned dogs with naturally occurring thrombocytopenia | [3][4] |

| Treatment | Romiplostim (5-10 µg/kg, subcutaneously) | [4] |

| Median Time to Platelet Recovery (>50,000/µL) | 4 days | [3][4] |

| Median Time to Platelet Normalization | 7 days | [3][4] |

| Response Rate in Primary ITP | 90% (18 out of 20 dogs) | [3][4] |

| Survival-to-Discharge Rate (Primary ITP) | 85% |[3][4] |

Table 2: Effects of a Murine TPO-RA in a Mouse Model of Immune Thrombocytopenia (ITP)

| Parameter | Value | Reference |

|---|---|---|

| Animal Model | Murine model of active ITP | [5] |

| Treatment | Murine TPO-RA (10 µg/kg) | [5] |

| Effect on Platelet Count | Significantly raised platelet counts | [5] |

| Effect on Anti-platelet Antibodies | Significantly reduced IgG anti-platelet antibodies |[5] |

Experimental Protocols

Protocol 1: Evaluation of Avatrombopag in a Humanized Mouse Model

Due to its species specificity, the efficacy of Avatrombopag on human platelet production is evaluated in immunodeficient mice transplanted with human hematopoietic stem cells.[1][6][7]

Objective: To assess the in vivo efficacy of Avatrombopag in stimulating human platelet production.

Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.

Methodology:

-

Humanization of Mice:

-

Transplant human fetal liver CD34+ hematopoietic stem cells into NOD/SCID mice.

-

Allow approximately 4 weeks for the engraftment and appearance of human platelets in the murine bloodstream.[6]

-

-

Drug Administration:

-

Formulation: Prepare Avatrombopag for oral administration. The specific vehicle should be determined based on the drug's solubility and vehicle toxicity studies.

-

Dosing: Administer Avatrombopag orally on a daily basis. A dose-ranging study should be performed to determine the optimal dose. Previous studies in similar models can provide a starting point.[7]

-

Control Group: Administer the vehicle alone to a control group of humanized mice.

-

-

Monitoring and Endpoints:

-

Platelet Counts: Collect peripheral blood samples at regular intervals (e.g., weekly) to monitor human platelet counts using flow cytometry with human-specific platelet markers (e.g., CD41/CD61). It is important to note that Avatrombopag will not affect murine platelet counts.[6]

-

Platelet Activation: Assess the activation status of the newly formed human platelets using flow cytometry to measure markers like P-selectin (CD62P). Studies have shown that Avatrombopag increases platelet counts without increasing platelet activation.[1][6]

-

Pharmacokinetics: Collect plasma samples to determine the pharmacokinetic profile of Avatrombopag in this model.

-

Toxicity: Monitor the animals for any signs of toxicity, including changes in weight, behavior, and overall health.

-

References

- 1. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety and analysis of thrombopoietin receptor agonists for the treatment of immune thrombocytopenia in adults: analysis of a systematic review and network meta-analysis of randomized controlled trials and results of real-world safety data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. Romiplostim for treatment of thrombocytopenia in dogs: A retrospective assessment and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thrombopoietin receptor agonist (TPO-RA) treatment raises platelet counts and reduces anti-platelet antibody levels in mice with immune thrombocytopenia (ITP) | Lund University [lunduniversity.lu.se]

- 6. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

Application Notes: High-Throughput Protein Quantification and Analysis using the Dot Blot In Vitro Assay

Introduction

The Dot Blot assay is a simple, rapid, and cost-effective solid-phase immunoassay for the detection and quantification of proteins in various biological samples.[1][2] Unlike Western blotting, this technique does not involve electrophoretic separation of proteins by size, instead directly immobilizing the sample onto a membrane.[2][3] This makes it a highly efficient method for screening a large number of samples, making it particularly valuable in drug discovery and development for target validation, hit identification, and lead optimization.[4] The assay's versatility allows for both qualitative and semi-quantitative analysis of protein expression levels.[3][4]

Principle of the Assay

The Dot Blot assay is based on the specific binding of an antibody to its antigen immobilized on a solid support, typically a nitrocellulose or PVDF membrane.[1] The sample containing the protein of interest is spotted directly onto the membrane. Following immobilization, the membrane is blocked to prevent non-specific binding of antibodies. The membrane is then incubated with a primary antibody that specifically recognizes the target protein. Subsequently, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) or a fluorescent dye is added, which binds to the primary antibody.[5] Finally, a substrate is added that reacts with the enzyme to produce a detectable signal, such as a colored precipitate or light (chemiluminescence), the intensity of which is proportional to the amount of the target protein in the sample.[1]

Applications in Drug Discovery and Development

-

High-Throughput Screening (HTS): The Dot Blot assay is well-suited for HTS campaigns to screen large compound libraries for their effects on protein expression levels. Its simple and fast protocol allows for the rapid identification of potential hit molecules.[2]

-

Target Validation: The assay can be used to confirm the expression of a drug target in different cell lines or tissues.

-

Dose-Response Studies: By analyzing serial dilutions of a test compound, the Dot Blot assay can be used to determine the dose-dependent effect of the compound on the expression of a target protein.

-

Antibody Specificity Screening: The technique is a valuable tool for validating the specificity of primary antibodies before their use in more complex applications like Western blotting or immunohistochemistry.[4]

-

Biomarker Discovery: Dot Blot assays can be employed to screen clinical samples for the presence and relative abundance of potential protein biomarkers.

Quantitative Data Presentation

The following table represents hypothetical data from a quantitative Dot Blot assay designed to measure the effect of a small molecule inhibitor on the expression of a target protein (Protein X) in a cell-based assay. The intensity of the dots was quantified using densitometry.

| Sample ID | Treatment (Inhibitor Concentration) | Replicate 1 (Signal Intensity) | Replicate 2 (Signal Intensity) | Replicate 3 (Signal Intensity) | Mean Signal Intensity | Standard Deviation | % Inhibition |

| 1 | Vehicle Control (0 µM) | 15,234 | 15,567 | 15,398 | 15,400 | 166.5 | 0% |

| 2 | 0.1 µM | 13,890 | 14,123 | 13,987 | 14,000 | 117.2 | 9.1% |

| 3 | 1 µM | 9,876 | 10,102 | 9,954 | 9,977 | 114.3 | 35.2% |

| 4 | 10 µM | 5,123 | 5,345 | 5,201 | 5,223 | 112.1 | 66.1% |

| 5 | 50 µM | 2,567 | 2,678 | 2,601 | 2,615 | 56.3 | 83.0% |

| 6 | 100 µM | 1,543 | 1,601 | 1,576 | 1,573 | 29.1 | 89.8% |

Experimental Protocols

Materials and Reagents

-

Nitrocellulose or PVDF membrane[1]

-

Phosphate Buffered Saline (PBS)

-

Tris-Buffered Saline with Tween 20 (TBST)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)[1]

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (e.g., ECL)[1]

-

Cell lysis buffer

-

Protein concentration assay kit (e.g., BCA assay)

-

Micropipettes and tips

-

96-well dot blot apparatus (optional)

-

Imaging system for chemiluminescence detection

Protocol for Dot Blot Assay

-

Sample Preparation:

-

Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each sample using a protein assay like the BCA assay.

-

Normalize all samples to the same total protein concentration with lysis buffer.

-

Prepare serial dilutions of a positive control (e.g., recombinant protein) to generate a standard curve for semi-quantitative analysis.

-

-

Membrane Preparation and Sample Application:

-

Cut the nitrocellulose or PVDF membrane to the desired size.

-

Pre-wet the membrane in TBST for 5-10 minutes.

-

Carefully spot 1-2 µL of each sample onto the membrane. For a more ordered array, a 96-well dot blot apparatus can be used.

-

Allow the spots to dry completely at room temperature.

-

-

Blocking:

-

Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.[1] This step is crucial to prevent non-specific binding of the antibodies.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to the predetermined optimal concentration.

-

Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Final Washing:

-

Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.

-

-

Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).

-

Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager).

-

-

Data Analysis:

-

Quantify the intensity of each dot using densitometry software.

-

Normalize the signal intensity of the samples to the loading control if applicable.

-

For quantitative analysis, compare the signal intensities of the unknown samples to the standard curve generated from the serial dilutions of the positive control.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that can be investigated using a Dot Blot assay to measure the levels of specific phosphorylated proteins.

Caption: A simplified signaling cascade showing protein phosphorylation events leading to gene expression.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Dot Blot experimental workflow.

Caption: A step-by-step workflow for the Dot Blot in vitro assay.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Quantitative dot blot analysis (QDB), a versatile high throughput immunoblot method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dot blot protocol | Abcam [abcam.com]

- 4. How to Read Dot Blot Results - TotalLab [totallab.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for High-Throughput Screening (HTS) Assays

A Note on the Term "Dotpo": The term "this compound" is not a standard or widely recognized term in the field of high-throughput screening. It is likely a typographical error or a niche term. This document provides detailed application notes and protocols for two plausible interpretations of this term: Diversity-Oriented Target-Focused Synthesis (DOTS) , a strategy for hit-to-lead optimization, and Dot Blot assays adapted for high-throughput screening.

Section 1: Diversity-Oriented Target-Focused Synthesis (DOTS) for High-Throughput Hit-to-Lead Optimization

Application Note

Introduction: Diversity-Oriented Target-Focused Synthesis (DOTS) is an integrated strategy that accelerates the hit-to-lead (H2L) optimization phase in drug discovery.[1][2] This approach combines computational and experimental methodologies to rapidly generate and evaluate focused libraries of compounds with improved affinity and selectivity for a biological target.[1][2][3] The DOTS workflow begins with a known fragment that binds to the target, which is then computationally elaborated into a virtual library of derivatives. These virtual compounds are screened in silico, and the most promising candidates are then synthesized and assayed, often using automated platforms.[1][2]

Principle: The core principle of DOTS is to explore a targeted chemical space around a known active fragment. By using a set of pre-validated chemical reactions and commercially available building blocks, the virtual libraries generated are synthetically tractable.[2] This "target-focused" diversity allows for a more efficient exploration of structure-activity relationships (SAR) compared to screening large, random libraries.

Applications:

-

Hit-to-Lead Optimization: The primary application of DOTS is to rapidly optimize initial "hits" from a primary high-throughput screen into more potent and selective "lead" compounds.[1][4][5]

-

Fragment-Based Drug Discovery (FBDD): DOTS is well-suited for FBDD campaigns where initial low-affinity fragments need to be optimized.[2][3]

-

Covalent Inhibitor Design: A variation of the DOTS methodology, known as CovaDOTS, can be used to design covalent inhibitors by incorporating reactive functional groups.[2]

Workflow Diagram:

Caption: DOTS Workflow from Hit to Lead.

Experimental Protocol: DOTS for Bromodomain Inhibitor Optimization

This protocol is a representative example based on the successful application of DOTS for the optimization of bromodomain inhibitors.[1][2]

1. In Silico Phase:

-

1.1. Initial Fragment Identification: Start with a validated fragment that binds to the target bromodomain, identified from a primary screen (e.g., a fragment with a KD of ~1.4 µM).[3]

-

1.2. Virtual Library Generation:

-

Define a set of robust, one-step chemical reactions (e.g., amide coupling, reductive amination).[2]

-

Use a library of commercially available building blocks (e.g., amines, carboxylic acids).

-